N-tert-butyl-1-(2-chlorobenzyl)piperidine-4-carboxamide
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Overview
Description
N-tert-butyl-1-(2-chlorobenzyl)piperidine-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its piperidine ring, which is substituted with a tert-butyl group, a 2-chlorobenzyl group, and a carboxamide group. The unique structure of this compound makes it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-1-(2-chlorobenzyl)piperidine-4-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides.
Attachment of the 2-Chlorobenzyl Group: The 2-chlorobenzyl group is attached through nucleophilic substitution reactions.
Formation of the Carboxamide Group: The carboxamide group is formed by reacting the piperidine derivative with appropriate amine and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-1-(2-chlorobenzyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The 2-chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Amines derived from the carboxamide group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-tert-butyl-1-(2-chlorobenzyl)piperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-tert-butyl-1-(2-chlorobenzyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-tert-butyl-1-(2-fluorobenzyl)piperidine-4-carboxamide
- N-tert-butyl-1-(2-bromobenzyl)piperidine-4-carboxamide
- N-tert-butyl-1-(2-methylbenzyl)piperidine-4-carboxamide
Uniqueness
N-tert-butyl-1-(2-chlorobenzyl)piperidine-4-carboxamide is unique due to the presence of the 2-chlorobenzyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific research applications where chlorine substitution plays a crucial role.
Properties
IUPAC Name |
N-tert-butyl-1-[(2-chlorophenyl)methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O/c1-17(2,3)19-16(21)13-8-10-20(11-9-13)12-14-6-4-5-7-15(14)18/h4-7,13H,8-12H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKAVISWSIDPYHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CCN(CC1)CC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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